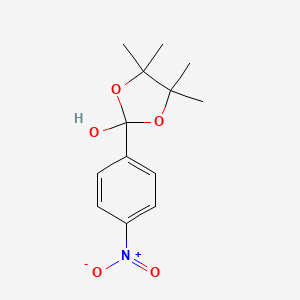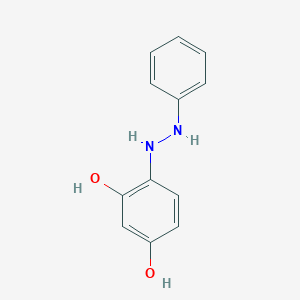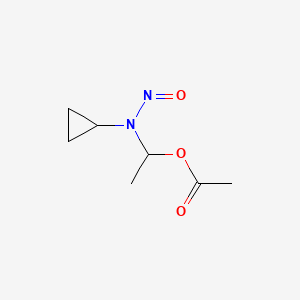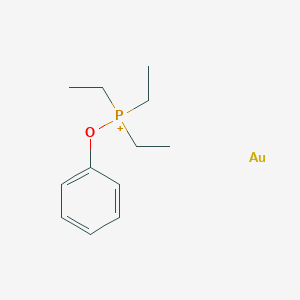
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol is an organic compound known for its unique structural properties and reactivity. This compound features a dioxolane ring substituted with a nitrophenyl group and four methyl groups, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol typically involves the reaction of 4-nitrobenzaldehyde with pinacol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:
Reagents: 4-nitrobenzaldehyde, pinacol
Catalyst: Acid (e.g., p-toluenesulfonic acid)
Solvent: Toluene or dichloromethane
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Reduction: 4,4,5,5-Tetramethyl-2-(4-aminophenyl)-1,3-dioxolan-2-ol
Oxidation: 4,4,5,5-Tetramethyl-2-(4-nitrosophenyl)-1,3-dioxolan-2-ol
Substitution: Various substituted phenyl derivatives
科学研究应用
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the modification of cellular pathways.
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3-dioxolan-2-ol
- 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The presence of the nitrophenyl group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
90269-20-8 |
|---|---|
分子式 |
C13H17NO5 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol |
InChI |
InChI=1S/C13H17NO5/c1-11(2)12(3,4)19-13(15,18-11)9-5-7-10(8-6-9)14(16)17/h5-8,15H,1-4H3 |
InChI 键 |
PBOKPVBMQBYYPE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OC(O1)(C2=CC=C(C=C2)[N+](=O)[O-])O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)

![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)




![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)

![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)
